![molecular formula C24H28N6O8 B289550 diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DETB) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DETB is a member of the 1,2,3-triazole family of compounds, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate increases the levels of incretin hormones, which in turn leads to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of DPP-4, the induction of apoptosis in cancer cells, and the inhibition of viral replication. In addition, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments is its high potency and specificity. diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent inhibitory activity against DPP-4, and its specificity for this enzyme makes it a valuable tool for studying the role of DPP-4 in various biological processes. However, one limitation of using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments is its potential toxicity. Like many chemical compounds, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be toxic at high concentrations, and care must be taken when handling and using it in experiments.
Direcciones Futuras
There are many future directions for research on diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. In addition, further research is needed to determine the safety and toxicity of diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biological activities, including antitumor, antiviral, and antimicrobial effects, and its inhibition of DPP-4 makes it a potential therapeutic agent for the treatment of type 2 diabetes. While there are advantages and limitations to using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments, there are many future directions for research on this compound, and its potential applications in medicine and biology are exciting areas for further investigation.
Métodos De Síntesis
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized using a variety of methods, including click chemistry, which involves the reaction of an azide with an alkyne. One of the most common methods for synthesizing diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne with an azide to form a 1,2,3-triazole ring. The reaction can be catalyzed by copper (I) or copper (II) salts, and the reaction proceeds rapidly and with high yield.
Aplicaciones Científicas De Investigación
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biological activities, including antitumor, antiviral, and antimicrobial effects. In addition, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This makes diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate a potential therapeutic agent for the treatment of type 2 diabetes.
Propiedades
Fórmula molecular |
C24H28N6O8 |
|---|---|
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
diethyl 1-[[2-[[4,5-bis(ethoxycarbonyl)triazol-1-yl]methyl]phenyl]methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C24H28N6O8/c1-5-35-21(31)17-19(23(33)37-7-3)29(27-25-17)13-15-11-9-10-12-16(15)14-30-20(24(34)38-8-4)18(26-28-30)22(32)36-6-2/h9-12H,5-8,13-14H2,1-4H3 |
Clave InChI |
YTXBREZCNXEJKE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2CN3C(=C(N=N3)C(=O)OCC)C(=O)OCC)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2CN3C(=C(N=N3)C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



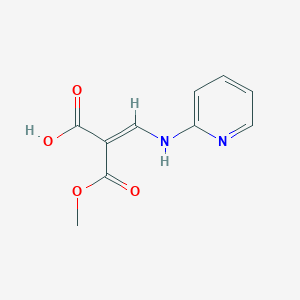
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)
![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)
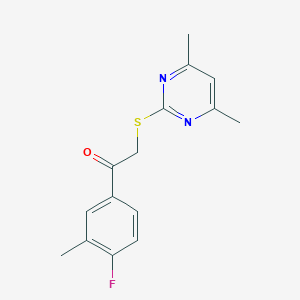
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)
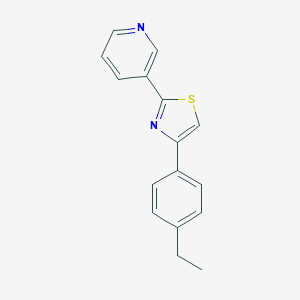
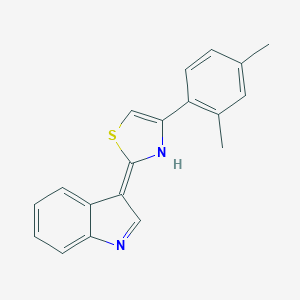
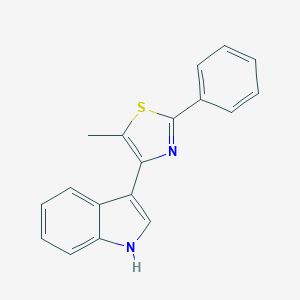
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B289490.png)
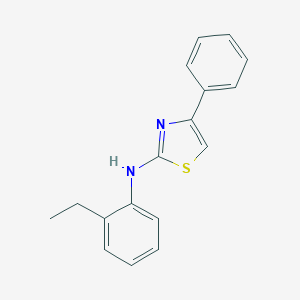
![N-(2-amino-3-nitrophenyl)-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide](/img/structure/B289494.png)